molecular formula C17H23N3O4 B4208614 N~1~-[2-Oxo-2-({2-oxo-2-[(tetrahydro-2-furanylmethyl)amino]ethyl}amino)ethyl]-2-phenylacetamide

N~1~-[2-Oxo-2-({2-oxo-2-[(tetrahydro-2-furanylmethyl)amino]ethyl}amino)ethyl]-2-phenylacetamide

Cat. No.: B4208614
M. Wt: 333.4 g/mol
InChI Key: MRDLQSIIOJPHRN-UHFFFAOYSA-N
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Description

N~1~-[2-Oxo-2-({2-oxo-2-[(tetrahydro-2-furanylmethyl)amino]ethyl}amino)ethyl]-2-phenylacetamide is a complex organic compound that belongs to the class of N-acylglycines This compound is characterized by the presence of a phenylacetyl group, a glycyl group, and a tetrahydro-2-furanylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-[2-Oxo-2-({2-oxo-2-[(tetrahydro-2-furanylmethyl)amino]ethyl}amino)ethyl]-2-phenylacetamide typically involves multiple steps. One common method starts with the acylation of glycine with phenylacetyl chloride to form N-phenylacetylglycine. This intermediate is then coupled with N1-(tetrahydro-2-furanylmethyl)glycine using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions such as temperature, pH, and reaction time.

Chemical Reactions Analysis

Types of Reactions

N~1~-[2-Oxo-2-({2-oxo-2-[(tetrahydro-2-furanylmethyl)amino]ethyl}amino)ethyl]-2-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the phenylacetyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Oxidation of the phenylacetyl group can yield benzoic acid derivatives.

    Reduction: Reduction can lead to the formation of primary amines.

    Substitution: Substitution reactions can produce various derivatives depending on the nucleophile used.

Scientific Research Applications

N~1~-[2-Oxo-2-({2-oxo-2-[(tetrahydro-2-furanylmethyl)amino]ethyl}amino)ethyl]-2-phenylacetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N1-[2-Oxo-2-({2-oxo-2-[(tetrahydro-2-furanylmethyl)amino]ethyl}amino)ethyl]-2-phenylacetamide involves its interaction with specific molecular targets. It may act as an enzyme inhibitor or modulator, affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Phenylacetylglycine: A simpler analog with similar structural features but lacking the tetrahydro-2-furanylmethyl group.

    N-Phenylacetylglycine methyl ester: Another related compound with a methyl ester group instead of the tetrahydro-2-furanylmethyl group.

Uniqueness

N~1~-[2-Oxo-2-({2-oxo-2-[(tetrahydro-2-furanylmethyl)amino]ethyl}amino)ethyl]-2-phenylacetamide is unique due to the presence of the tetrahydro-2-furanylmethyl group, which imparts distinct chemical and biological properties. This structural feature can influence its reactivity, solubility, and interaction with biological targets .

Properties

IUPAC Name

N-[2-oxo-2-[[2-oxo-2-(oxolan-2-ylmethylamino)ethyl]amino]ethyl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O4/c21-15(9-13-5-2-1-3-6-13)19-11-17(23)20-12-16(22)18-10-14-7-4-8-24-14/h1-3,5-6,14H,4,7-12H2,(H,18,22)(H,19,21)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRDLQSIIOJPHRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)CNC(=O)CNC(=O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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